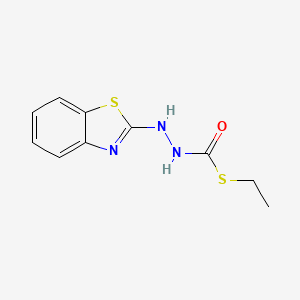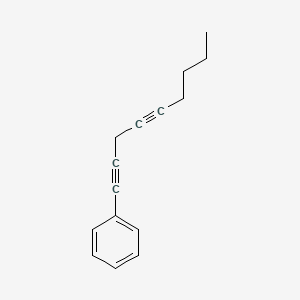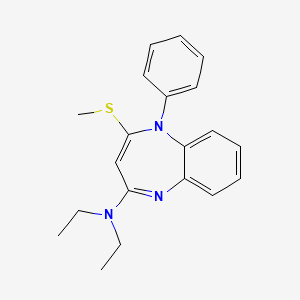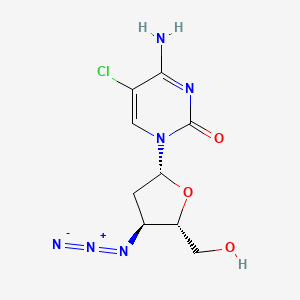
Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- is a synthetic nucleoside analog. It is characterized by the presence of an azido group at the 3’ position and a chlorine atom at the 5’ position of the cytidine molecule. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of cytidine, followed by selective chlorination at the 5’ position. The azido group is then introduced at the 3’ position through nucleophilic substitution. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation at the 5’ position.
Common Reagents and Conditions
Substitution: Sodium azide is commonly used for introducing the azido group.
Reduction: Hydrogenation or Staudinger reduction can be employed to reduce the azido group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products
Substitution: Introduction of various functional groups at the 3’ position.
Reduction: Formation of 3’-amino-5-chloro-2’,3’-dideoxy-cytidine.
Oxidation: Formation of oxidized derivatives at the 5’ position.
Scientific Research Applications
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Used in the development of antiviral drugs and as a research tool in nucleoside analog studies.
Mechanism of Action
The mechanism of action of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- involves its incorporation into viral DNA or RNA, leading to chain termination. The azido group at the 3’ position prevents the addition of subsequent nucleotides, thereby inhibiting viral replication. This compound targets viral polymerases and is particularly effective against retroviruses.
Comparison with Similar Compounds
Similar Compounds
Zidovudine (AZT): Another nucleoside analog with antiviral properties.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV.
Stavudine (d4T): A nucleoside analog with similar antiviral activity.
Uniqueness
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- is unique due to the presence of both an azido group and a chlorine atom, which confer distinct chemical properties and biological activity. Its dual modification enhances its stability and efficacy as an antiviral agent compared to other nucleoside analogs.
Properties
CAS No. |
127492-31-3 |
|---|---|
Molecular Formula |
C9H11ClN6O3 |
Molecular Weight |
286.67 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidin-2-one |
InChI |
InChI=1S/C9H11ClN6O3/c10-4-2-16(9(18)13-8(4)11)7-1-5(14-15-12)6(3-17)19-7/h2,5-7,17H,1,3H2,(H2,11,13,18)/t5-,6+,7+/m0/s1 |
InChI Key |
KZWNMZZXEWOPAS-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


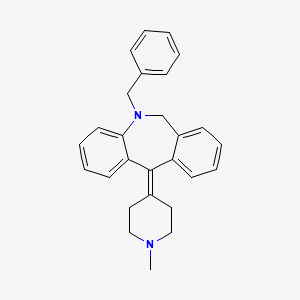

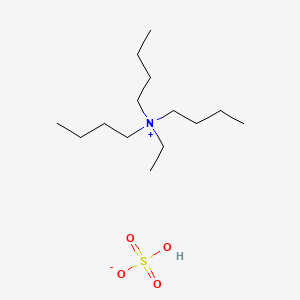
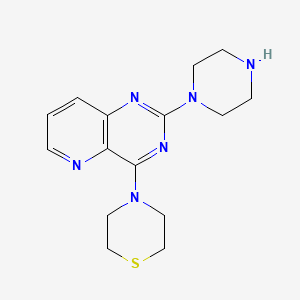
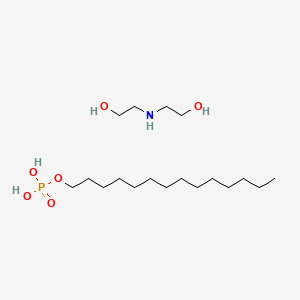
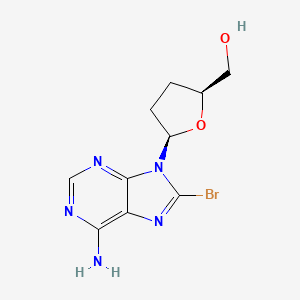
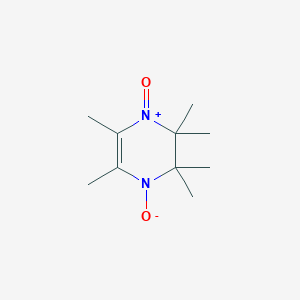
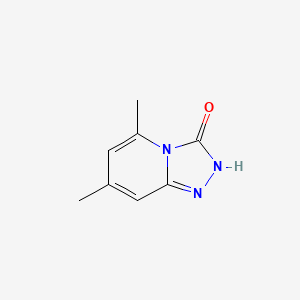
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
